6-Methylidenepyridazin-3-one;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylidenepyridazin-3-one;hydrobromide is a chemical compound with the molecular formula C5H7BrN2O. It is a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities.
Preparation Methods
The synthesis of 6-Methylidenepyridazin-3-one;hydrobromide typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The most common synthetic route includes the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Methylidenepyridazin-3-one;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo nucleophilic substitution reactions, where common reagents include halogens and other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-Methylidenepyridazin-3-one;hydrobromide has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of various heterocyclic compounds.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methylidenepyridazin-3-one;hydrobromide involves its interaction with specific molecular targets and pathways. For instance, some derivatives of pyridazinone inhibit calcium ion influx, which is necessary for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, such as antihypertensive and cardiotonic activities .
Comparison with Similar Compounds
6-Methylidenepyridazin-3-one;hydrobromide can be compared with other pyridazinone derivatives, such as:
4,5-Disubstituted 3(2H)-pyridazinones: Known for their cardiovascular effects.
6-Phenyl-4,5-dihydro-3(2H)-pyridazinones:
Properties
Molecular Formula |
C5H5BrN2O |
---|---|
Molecular Weight |
189.01 g/mol |
IUPAC Name |
6-methylidenepyridazin-3-one;hydrobromide |
InChI |
InChI=1S/C5H4N2O.BrH/c1-4-2-3-5(8)7-6-4;/h2-3H,1H2;1H |
InChI Key |
KPXOKYUSVJLBGQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=CC(=O)N=N1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.